BenchChemオンラインストアへようこそ!

6-Momipp

Microtubule Biology Binding Site Specificity Competition Assay

6-MOMIPP (CAS 1961272-45-6) is a novel indole-based chalcone that functions as a microtubule disruptor by targeting the colchicine binding site on β-tubulin. It is chemically defined as 3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one.

Molecular Formula C18H16N2O2
Molecular Weight 292.34
Cat. No. B1192038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Momipp
Synonyms6-MOMIPP;  6 MOMIPP;  6MOMIPP
Molecular FormulaC18H16N2O2
Molecular Weight292.34
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=C(C=C2)OC)C=CC(=O)C3=CC=NC=C3
InChIInChI=1S/C18H16N2O2/c1-12-15(5-6-18(21)13-7-9-19-10-8-13)16-4-3-14(22-2)11-17(16)20-12/h3-11,20H,1-2H3/b6-5+
InChIKeyRPNPISGFLNFEFU-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-MOMIPP Procurement Guide: A Brain-Penetrant Microtubule Disruptor for Glioblastoma Research


6-MOMIPP (CAS 1961272-45-6) is a novel indole-based chalcone that functions as a microtubule disruptor by targeting the colchicine binding site on β-tubulin [1]. It is chemically defined as 3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one. Unlike many conventional microtubule-targeting agents, 6-MOMIPP demonstrates the ability to cross the blood-brain barrier (BBB) and exhibits selective cytotoxicity against cancer cells while sparing normal cells, including differentiated neurons, at effective concentrations [1]. This profile makes it a specialized research tool for glioblastoma and brain metastasis studies.

Why Generic Microtubule Disruptors Cannot Substitute for 6-MOMIPP in Brain Cancer Studies


Microtubule-targeting agents (MTAs) are a broad class of anticancer drugs, but their utility in treating primary or metastatic brain tumors is severely limited by poor blood-brain barrier penetration and dose-limiting systemic toxicities [1]. Simply substituting 6-MOMIPP with another colchicine-site binder (e.g., colchicine, combretastatin A-4) or a vinca-alkaloid would fail to replicate its unique combination of properties: confirmed BBB penetration, selectivity for cancer cells over normal neurons, and in vivo efficacy against intracerebral tumors without general toxicity [1]. The specific substitution pattern on the indolyl-chalcone scaffold (6-methoxy) is critical for switching the mechanism of action from methuosis to microtubule disruption, meaning even closely related analogs in the same chemical series exhibit different biological activities [2].

Quantitative Differential Evidence for 6-MOMIPP Against Closest Comparators


Specific Binding to the Colchicine Site on β-Tubulin Versus Vinblastine

6-MOMIPP selectively targets the colchicine binding site on β-tubulin, a mechanism distinct from the vinca-alkaloid binding site. In a scintillation proximity assay, 6-MOMIPP competed with [3H]colchicine for binding to β-tubulin, whereas vinblastine did not [1]. Conversely, 6-MOMIPP did not compete with [3H]vinblastine for the vinca site [1]. This demonstrates that 6-MOMIPP is a colchicine-site-specific disruptor, unlike vinblastine, which binds to a different domain on tubulin.

Microtubule Biology Binding Site Specificity Competition Assay

Chemical Scaffold Differentiation: 6-Methoxy Substitution Switches Mechanism from Methuosis to Microtubule Disruption

Within the indolyl-pyridinyl-propenone chemical series, the position of the methoxy group on the indole ring dictates the mode of cell death. The 6-methoxy analogue (6-MOMIPP) induces microtubule disruption and mitotic arrest, whereas the 5-methoxy regioisomer induces methuosis, a non-apoptotic cell death characterized by vacuolization [1]. This demonstrates that even a simple isomeric change can redirect the biological activity, meaning procurement of a generic 'indolyl-chalcone' will not guarantee microtubule-specific effects.

Medicinal Chemistry SAR Mechanism of Action

Cancer Cell Selectivity: Spared Viability of Normal Cells at Cytotoxic Concentrations

6-MOMIPP demonstrates a concentration-dependent selectivity profile. At 1 µM, a concentration that significantly reduces viability in most cancer cell lines tested (including glioblastoma, melanoma, and lung carcinoma), the viability of normal human skin fibroblasts, HUVECs, and differentiated neuronal cells (RN46A-B14) was not significantly decreased after 48 hours [1]. This contrasts with many conventional chemotherapeutics and colchicine-site binders like colchicine itself, which lack this therapeutic window and are often limited by neurotoxicity.

Cancer Biology Selectivity Cytotoxicity

Quantitative Blood-Brain Barrier Penetration: Brain-Plasma Concentration Equivalence in Mice

Pharmacokinetic analysis in mice revealed that concentrations of 6-MOMIPP in the brain mirror those in the plasma, indicating efficient and rapid blood-brain barrier penetration [1]. This is a rare and critical property for a microtubule disruptor, as most colchicine-site binders (e.g., colchicine, combretastatin A-4) are substrates for P-glycoprotein efflux pumps and achieve very low brain-to-plasma ratios.

Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

In Vivo Efficacy in Orthotopic Glioblastoma Xenografts Without General Toxicity

In an orthotopic glioblastoma model with U251-LUC cells implanted intracerebrally in athymic mice, treatment with 6-MOMIPP (20 mg/kg, i.p., every 12 h for 12 days) significantly suppressed tumor growth as measured by bioluminescence imaging, without causing general toxicity, weight loss, or neurological impairment [1]. This contrasts sharply with colchicine, which cannot be used at systemic doses sufficient to inhibit brain tumors due to severe toxicity.

In Vivo Efficacy Orthotopic Xenograft Glioblastoma

Broad-Spectrum Activity Against Drug-Resistant Cancer Cell Lines

6-MOMIPP retains activity against cancer cell lines with acquired resistance to standard-of-care agents. U251-TMZR glioblastoma cells (selected for temozolomide resistance) and H125-CPR lung carcinoma cells (selected for cisplatin resistance) both exhibited significant responses to 6-MOMIPP treatment [1]. This indicates that the compound's mechanism of action can bypass common resistance pathways that limit the efficacy of alkylating agents and platinum-based drugs.

Drug Resistance Temozolomide Cisplatin

High-Impact Research Applications Enabled by 6-MOMIPP's Differential Profile


Studying Colchicine-Site Microtubule Disruption in Intracerebral Glioblastoma Models

6-MOMIPP is uniquely suited for mechanistic studies of colchicine-site pharmacology in the brain. Its verified BBB penetration and intracerebral efficacy [1] enable experiments that are impossible with colchicine or combretastatin. Researchers can investigate the acute and chronic effects of microtubule depolymerization in the CNS tumor microenvironment, including impacts on tumor-initiating cells, angiogenesis, and immune cell infiltration, using an orthotopic xenograft format.

Evaluating Microtubule Disruptors Against Temozolomide- and Cisplatin-Resistant Brain Metastases

The retention of activity against U251-TMZR and H125-CPR resistant cell lines [1] positions 6-MOMIPP as a key probe for studying alternative therapeutic strategies in drug-refractory brain tumors. It can be used to dissect resistance mechanisms, study the role of microtubule dynamics in resistance, and serve as a positive control in drug screening campaigns aimed at overcoming alkylating-agent and platinum resistance in the CNS.

Investigating Cancer-Selective Cytotoxicity While Sparing Neurons

The differential viability data at 1 µM—potent cancer cell killing with sparing of differentiated neurons and normal cells [1]—makes 6-MOMIPP an ideal molecule for studying the molecular basis of cancer-selectivity. Researchers can use it to identify the signaling pathways (e.g., Cdk1/Bcl-2 phosphorylation axis) that determine vulnerability versus resistance, potentially revealing new therapeutic targets for brain cancers.

SAR Studies of Indolyl-Chalcone Microtubule Disruptors

Given the switch in mechanism from methuosis to microtubule disruption based on the 6-methoxy substitution [2], 6-MOMIPP serves as the critical prototype for a new class of mitotic inhibitors. Medicinal chemistry programs can procure 6-MOMIPP as the benchmark compound for optimizing potency, BBB penetration, and selectivity within this chemical series, using it as a reference standard for novel analog synthesis and biological evaluation.

Quote Request

Request a Quote for 6-Momipp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.